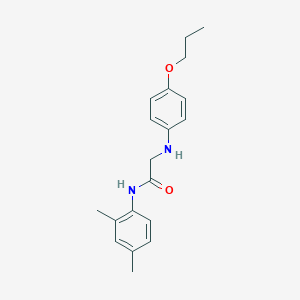![molecular formula C22H18ClN5O4S B284888 Ethyl 6-chloro-4-({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)-3-quinolinecarboxylate](/img/structure/B284888.png)
Ethyl 6-chloro-4-({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)-3-quinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-chloro-4-({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)-3-quinolinecarboxylate is a chemical compound that has been widely studied in the scientific community due to its potential applications in various fields. This compound is commonly referred to as ECAQ and belongs to the quinolinecarboxylate family. In
作用机制
The mechanism of action of ECAQ is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. ECAQ has been shown to bind to the DNA of cancer cells, leading to the inhibition of DNA replication and ultimately causing cell death. In addition, ECAQ has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
ECAQ has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. ECAQ has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and ultimately cause cell death. In addition, ECAQ has been shown to inhibit the activity of several protein kinases, which are involved in cell signaling pathways.
实验室实验的优点和局限性
One of the advantages of using ECAQ in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying cancer biology and developing new cancer treatments. However, one of the limitations of using ECAQ is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for research on ECAQ. One direction is to investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to explore its antibacterial and antifungal properties and develop new antibiotics based on its structure. Additionally, further studies are needed to fully understand the mechanism of action of ECAQ and its effects on cellular signaling pathways.
合成方法
The synthesis of ECAQ involves several steps. The starting material is 6-chloro-3-quinolinecarboxylic acid, which is reacted with ethyl chloroformate to form the corresponding ethyl ester. The resulting ethyl ester is then reacted with 4-[(2-pyrimidinylamino)sulfonyl]aniline in the presence of a base to yield ECAQ. The overall yield of this synthesis method is approximately 40%.
科学研究应用
ECAQ has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. ECAQ has also been investigated for its antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
属性
分子式 |
C22H18ClN5O4S |
|---|---|
分子量 |
483.9 g/mol |
IUPAC 名称 |
ethyl 6-chloro-4-[4-(pyrimidin-2-ylsulfamoyl)anilino]quinoline-3-carboxylate |
InChI |
InChI=1S/C22H18ClN5O4S/c1-2-32-21(29)18-13-26-19-9-4-14(23)12-17(19)20(18)27-15-5-7-16(8-6-15)33(30,31)28-22-24-10-3-11-25-22/h3-13H,2H2,1H3,(H,26,27)(H,24,25,28) |
InChI 键 |
RVEYOCHTYPBJJV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4)Cl |
规范 SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-amino-3-heptylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284816.png)
![5-amino-3-hexylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284817.png)
![N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B284818.png)
![5-(3-methoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B284819.png)
![3-[(2-Ethylpiperidin-1-yl)carbonyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B284820.png)

![5-(3,4-dimethoxyphenyl)-N-(oxolan-2-ylmethyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B284823.png)
![5-amino-3-methylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284824.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B284829.png)
